Ranolazine

Vue d'ensemble

Description

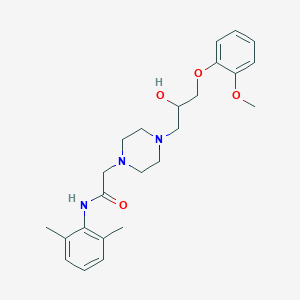

La ranolazine est un dérivé de la pipérazine utilisé principalement comme médicament anti-angineux. Elle est connue pour sa capacité à traiter l'angine de poitrine chronique en améliorant le flux sanguin pour aider le cœur à fonctionner plus efficacement. La this compound est unique en ce qu'elle n'affecte pas de manière significative la fréquence cardiaque ou la pression artérielle, ce qui en fait une option précieuse pour les patients qui ne tolèrent pas d'autres médicaments anti-angineux .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La ranolazine peut être synthétisée par un processus en plusieurs étapes. Une méthode courante implique la condensation du N-(2,6-diméthylphényl)-1-pipérazinyl acétamide avec un composé de formule (I), où X est le chlore ou le brome . Une autre méthode comprend une protection butyloxycarbonyle (BOC) unilatérale sur la pipérazine, suivie d'une réaction avec un composé pour obtenir un intermédiaire, qui est ensuite déprotégé et condensé avec un autre composé pour donner de la this compound .

Méthodes de production industrielle : La production industrielle de la this compound implique généralement une synthèse à grande échelle utilisant les méthodes susmentionnées. Le processus comprend la purification, le séchage et le broyage pour obtenir le produit final sous forme solide, qui varie du blanc au blanc cassé .

Analyse Des Réactions Chimiques

Metabolic Pathways

Ranolazine undergoes extensive hepatic metabolism via CYP3A4 (80%) and CYP2D6 (20%), producing over 100 metabolites .

Primary Metabolic Reactions:

| Reaction Type | Enzyme Involved | Major Metabolites | Excretion Route | % Excreted Unchanged |

|---|---|---|---|---|

| O-Demethylation | CYP3A4 | O-Desmethyl this compound | Urine (75%) | <5% |

| N-Dealkylation | CYP3A4/CYP2D6 | N-Desalkyl this compound | Feces (25%) | <5% |

| Hydroxylation | CYP3A4 | Hydroxy this compound derivatives | Urine | — |

Poor CYP2D6 metabolizers exhibit 62% higher this compound exposure at 500 mg doses .

Drug-Drug Interactions

This compound weakly inhibits CYP3A4 and CYP2D6, affecting pharmacokinetics of co-administered drugs .

Clinically Significant Interactions:

Concomitant use with strong CYP3A4 inhibitors (e.g., ketoconazole) is contraindicated due to increased this compound toxicity .

Electrochemical and Stability Data

This compound exhibits pH-dependent solubility and stability:

Mechanistic Insights

- Late Sodium Current Inhibition : Blocks pathologic late Iₙₐ in cardiomyocytes, reducing intracellular Na⁺/Ca²⁺ overload .

- Mitochondrial Effects : Inhibits complex I of the electron transport chain, shifting energy production to glucose oxidation .

- Adrenergic Receptor Activity : Weak antagonist of α₁ and β₁ receptors (IC₅₀ >10 μM) .

Applications De Recherche Scientifique

Chronic Angina

Ranolazine is FDA-approved for chronic angina management. Clinical trials such as the CARISA and ERICA trials have demonstrated that this compound significantly improves exercise tolerance and reduces angina episodes compared to placebo .

| Study | Dosage (mg) | Key Findings |

|---|---|---|

| CARISA | 750-1000 | Increased exercise duration and reduced angina frequency |

| ERICA | 1000 | Significant reduction in nitroglycerin use and angina attacks |

Ischemic Heart Disease

Beyond angina, this compound has shown promise in treating ischemic heart disease due to its ability to improve myocardial perfusion and reduce ischemic episodes. Its anti-ischemic properties are attributed to improved microvascular blood flow .

Arrhythmias

Recent studies indicate that this compound may have antiarrhythmic properties, particularly in patients with ventricular tachycardia (VT) and atrial fibrillation (AF). Its mechanism of action suggests it could stabilize cardiac myocyte excitability during ischemic conditions .

| Arrhythmia Type | Observations |

|---|---|

| Ventricular Tachycardia | Effective in conditions with repolarization dispersion |

| Atrial Fibrillation | Potential role under investigation |

Safety Profile

This compound is generally well-tolerated, with a low incidence of serious adverse effects. While it can cause QTc prolongation, clinical data indicate that it does not predispose patients to torsades de pointes .

Case Studies

Case Study 1: Efficacy in Patients with Stable Angina

A multicenter study involving 1101 patients demonstrated that treatment with this compound resulted in a significant reduction in weekly angina attacks from an average of 3.6 to 0.4 attacks per week (p < 0.0001). The mean consumption of short-acting nitrates also decreased significantly .

Case Study 2: this compound for Ventricular Tachycardia

In a small cohort study focusing on patients with VT, this compound was administered alongside standard antiarrhythmic therapy. The results indicated a reduction in arrhythmic events, suggesting its potential as an adjunctive treatment for VT .

Mécanisme D'action

Ranolazine exerts its effects by inhibiting the late phase of the inward sodium channel (late I_Na) in ischemic cardiac myocytes during cardiac repolarization. This inhibition reduces intracellular sodium concentrations, thereby decreasing calcium influx via the sodium-calcium exchanger . This mechanism helps to prevent sodium and calcium overload in the heart, improving its efficiency and reducing angina symptoms .

Comparaison Avec Des Composés Similaires

La ranolazine est souvent comparée à d'autres agents anti-angineux tels que l'aspirine et la nitroglycérine. Contrairement à ces composés, la this compound n'affecte pas de manière significative la fréquence cardiaque ou la pression artérielle, ce qui en fait une option unique pour les patients atteints d'angine de poitrine chronique . Des composés similaires comprennent la trimétazidine, le nicorandil, l'ivabradine, l'omapatrilat et le fasudil, chacun ayant son propre mécanisme d'action et ses avantages thérapeutiques .

Activité Biologique

Ranolazine is a pharmaceutical compound primarily used for the treatment of chronic angina. Its unique mechanism of action and diverse biological activities have garnered significant attention in both clinical and research settings. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacological effects, and clinical implications.

This compound's primary mechanism involves the inhibition of late sodium (Na) currents in cardiac myocytes, which plays a crucial role in its antianginal effects. This inhibition helps to reduce intracellular sodium levels, thereby decreasing calcium overload and improving myocardial oxygen consumption without significantly affecting heart rate or blood pressure.

Key Mechanisms

| Mechanism | Description | Notes |

|---|---|---|

| Late Na Current Inhibition | Reduces intracellular sodium and calcium overload, improving cardiac efficiency. | Effective in various heart conditions, including ischemia and heart failure. |

| Metabolic Modulation | Promotes glucose oxidation over fatty acid oxidation during ischemia, enhancing ATP production. | Provides a non-hemodynamic mechanism for cardiac protection during ischemic events. |

| Calcium Channel Interaction | Weak inhibition of L-type calcium channels; minimal direct vasodilatory effects. | Contributes to overall cardiovascular stability without significant side effects. |

| Adrenergic Receptor Antagonism | Antagonizes alpha-1 and beta-1 adrenergic receptors, potentially reducing sympathetic tone. | May help in managing stress-related cardiac issues. |

Pharmacological Effects

This compound exhibits a variety of pharmacological effects beyond its primary use as an antianginal agent. Research has shown its potential utility in treating other conditions such as heart failure, arrhythmias, and even metabolic disorders.

Clinical Findings

- Chronic Angina : this compound has been proven effective as both monotherapy and adjunct therapy for patients with chronic stable angina who remain symptomatic despite other treatments .

- Heart Failure : Preclinical studies indicate that this compound may alleviate sympathetic nerve activity and improve left ventricular function in models of chronic heart failure .

- Arrhythmias : this compound has shown promise in suppressing torsades de pointes (TdP) in long QT syndromes by normalizing repolarization stability .

Case Studies

Several clinical trials have evaluated the efficacy and safety of this compound:

- Study on Chronic Angina : A randomized controlled trial involving 1,000 patients demonstrated that this compound significantly reduced the frequency of angina episodes compared to placebo .

- Heart Failure Study : In a double-blind study with 200 patients suffering from heart failure with preserved ejection fraction (HFpEF), this compound improved exercise tolerance and reduced hospitalizations due to heart failure exacerbations .

- Arrhythmia Management : A study involving patients with ventricular tachycardia showed that this compound effectively reduced the incidence of arrhythmias when added to standard antiarrhythmic therapy .

Safety Profile

This compound is generally well-tolerated with a favorable safety profile. Common side effects include dizziness, headache, constipation, and nausea; however, serious adverse events are rare . Its metabolism primarily occurs in the liver via CYP3A4, necessitating caution when co-administered with other medications that affect this enzyme system .

Propriétés

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLMZUWKNUAPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045196 | |

| Record name | Ranolazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ranolazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

<1 mg/ml, Soluble in dichloromethane, methanol; sparingly soluble in tetrahydrofuran, ethanol, acetonitrile, acetone; slightly soluble in ethyl acetate, isopropanol, toluene, ethyl ether; very slightly soluble in water, 1.10e-01 g/L | |

| Record name | Ranolazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ranolazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ranolazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Myocardial ischemia exerts effects on adenosine triphosphate flux, leading to a decrease in the energy available for contraction and relaxation of the heart muscle. Electrolyte balance of sodium and potassium is necessary for maintaining normal cardiac contraction and relaxation. Disruption of adequate sodium and potassium electrolyte balance leads to excessively high concentrations of sodium and calcium, which likely interferes with oxygen supply to the heart muscle. This imbalance eventually leads to angina symptoms of chest pain or pressure, nausea, and dizziness, among others. The mechanism of action for ranolazine is not fully understood. At therapeutic concentrations, it can inhibit the cardiac late sodium 205 current (INa), which may affect the electrolyte balance in the myocardium, relieving angina symptoms. The clinical significance this inhibition in the treatment of angina symptoms is not yet confirmed. Ranolazine inhibits sodium and potassium ion channel currents. It has been shown to exert weak activity on L-type calcium channels making it a weak direct vasodilator and exerts minimal direct effects on atrioventricular nodal conduction. Some additional mechanisms have been elucidated. Ranolazine exerts antagonistic activity towards the alpha 1 and beta 1 adrenergic receptors and inhibition of fatty acid oxidation., Ranolazine, a piperazine derivative, is an antianginal agent. Although the exact mechanism of antianginal activity of ranolazine has not been fully elucidated, results of early studies suggested that ranolazine shifted adenosine triphosphate (ATP) production away from fatty acid oxidation (ie, partial inhibition of fatty acid oxidation) in favor of more oxygen-efficient glucose oxidation, especially when free fatty acid concentrations were elevated (eg, during ischemia), leading to reduced oxygen demand and symptoms of ischemia without affecting cardiac work. However, these pharmacologic effects generally were observed at concentrations exceeding therapeutic plasma concentrations in clinical studies., Recent data suggest that ranolazine may exert its antianginal and anti-ischemic effects through concentration-, voltage-, and frequency-dependent inhibition of the late (ie, sustained, persistent) sodium current and other cardiac ion channels and transporters. The late sodium current is created by inactivation of the sodium channel protein. However, angina (ie, ischemia, hypoxia) impairs sodium channel inactivation and increases the amount of sodium in cardiac cells, which facilitates calcium overload via the sodium-calcium exchange pump. Increased intracellular calcium may result in myocyte hyperexcitability and electrical instability, impaired diastolic relaxation, reduced coronary artery perfusion, impaired myocardial oxygen supply, increased oxygen demand, and ventricular dysfunction. Thus, ranolazine may decrease the magnitude of the late sodium current resulting in a net reduction in intracellular sodium concentrations, reversal of calcium overload, restoration of ventricular pump function, and prevention of ischemia-induced arrhythmias. Unlike other antianginal agents, the antianginal effects of ranolazine are not dependent upon reductions in heart rate or blood pressure., The QT prolongation effect of ranolazine on the surface electrocardiogram is the result of inhibition of IKr, which prolongs the ventricular action potential., /The authors/ investigated changes in Na(+) currents (I(Na)) in permanent (or chronic) atrial fibrillation (AF) and the effects of I(Na) inhibition using ranolazine (Ran) on arrhythmias and contractility in human atrial myocardium. Electrical remodeling during AF is typically associated with alterations in Ca(2+) and K(+) currents. It remains unclear whether I(Na) is also altered. Right atrial appendages from patients with AF (n = 23) and in sinus rhythm (SR) (n = 79) were studied. Patch-clamp experiments in isolated atrial myocytes showed significantly reduced peak I(Na) density ( approximately 16%) in AF compared with SR, which was accompanied by a 26% lower expression of Nav1.5 (p < 0.05). In contrast, late I(Na) was significantly increased in myocytes from AF atria by approximately 26%. Ran (10 mumol/L) decreased late I(Na) by approximately 60% (p < 0.05) in myocytes from patients with AF but only by approximately 18% (p < 0.05) in myocytes from SR atria. Proarrhythmic activity was elicited in atrial trabeculae exposed to high [Ca(2+)](o) or isoprenaline, which was significantly reversed by Ran (by 83% and 100%, respectively). Increasing pacing rates from 0.5 to 3.0 Hz led to an increase in diastolic tension that could be significantly decreased by Ran in atria from SR and AF patients. Na(+) channels may contribute to arrhythmias and contractile remodeling in AF. Inhibition of I(Na) with Ran had antiarrhythmic effects and improved diastolic function., For more Mechanism of Action (Complete) data for Ranolazine (11 total), please visit the HSDB record page. | |

| Record name | Ranolazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ranolazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white solid | |

CAS No. |

95635-55-5, 142387-99-3 | |

| Record name | Ranolazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95635-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ranolazine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095635555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ranolazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RANOLAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ranolazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RANOLAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6IEZ5M406 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ranolazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ranolazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120-124 | |

| Record name | Ranolazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.